![molecular formula C6H4ClN3 B1591946 6-Chloroimidazo[1,2-a]pyrimidine CAS No. 944906-56-3](/img/structure/B1591946.png)

6-Chloroimidazo[1,2-a]pyrimidine

Vue d'ensemble

Description

6-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 153.57 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

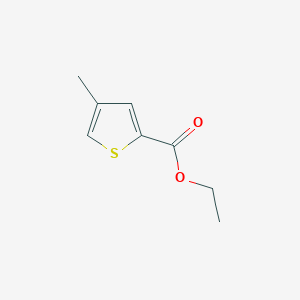

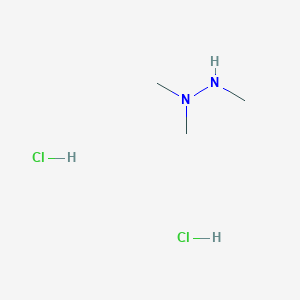

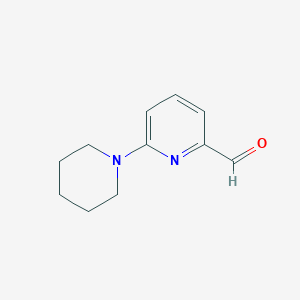

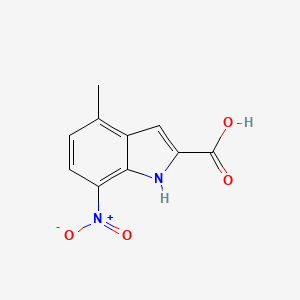

The synthesis of this compound and its derivatives has been a subject of various research studies . For instance, one study discussed the synthesis of pyrimidines and their anti-inflammatory effects . Another study explored substituents at C2 and C6 positions of the imidazo[1,2-a]pyridine ring, which significantly improved the compound’s potency .

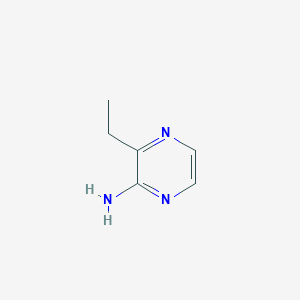

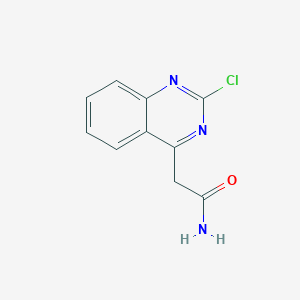

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The InChI code for the compound is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For example, one study discussed the development of new imidazo[1,2-a]pyridine analogues as antituberculosis agents . Another study presented the synthesis of pyrimidobenzimidazole scaffold using enamino ketones .

Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 153.57 and its InChI code is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H .

Applications De Recherche Scientifique

Sondage fluorescent pour la surveillance du pH

Les dérivés de 6-chloroimidazo[1,2-a]pyrimidine ont été utilisés comme sondes fluorescentes pour surveiller les changements de pH dans les systèmes biologiques. Ces composés présentent une grande sélectivité et une grande sensibilité, avec une réversibilité brillante et des temps de réponse extrêmement courts, ce qui en fait des outils idéaux pour l'imagerie en temps réel des changements de pH dans des organismes comme la levure .

Synthèse de molécules bioactives

Le noyau imidazo[1,2-a]pyrimidine est un échafaudage crucial en chimie médicinale, que l'on retrouve dans diverses molécules bioactives. Il est lié à l'activité pharmacologique des médicaments possédant des propriétés anticancéreuses, anxiolytiques et anti-inflammatoires. De nouvelles méthodes de synthèse de ces composés, telles que l'utilisation de nanoparticules d'or comme catalyseurs, sont explorées pour améliorer leur efficacité et leur durabilité .

Applications antimicrobiennes et antivirales

Les médicaments à base de pyrimidine, y compris ceux qui contiennent la structure imidazo[1,2-a]pyrimidine, ont des applications thérapeutiques répandues. Ils sont connus pour leurs propriétés antimicrobiennes et antivirales, qui sont essentielles au développement de nouveaux médicaments pour traiter les maladies infectieuses .

Développement d'agents anticancéreux

La diversité structurale de l'échafaudage imidazo[1,2-a]pyrimidine permet de créer une variété d'agents anticancéreux. Les chercheurs étudient activement de nouveaux dérivés pour leur utilisation potentielle en thérapie anticancéreuse, compte tenu de leur capacité à interférer avec la prolifération des cellules cancéreuses .

Conception de médicaments anxiolytiques

Les dérivés de l'imidazo[1,2-a]pyrimidine sont également importants dans la conception de médicaments anxiolytiques. Leur structure unique peut interagir avec les récepteurs neuronaux, procurant un effet calmant sans les effets secondaires associés aux anxiolytiques traditionnels .

Pharmaceutiques anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de l'imidazo[1,2-a]pyrimidine en font des candidats adaptés au développement de nouveaux médicaments anti-inflammatoires. Leur mécanisme d'action comprend l'inhibition des voies inflammatoires, ce qui peut être bénéfique pour traiter diverses affections inflammatoires chroniques .

Mécanisme D'action

Target of Action

6-Chloroimidazo[1,2-a]pyrimidine primarily targets specific enzymes and receptors within the cell. These targets often include kinases and other proteins involved in signal transduction pathways. By binding to these targets, this compound can modulate their activity, which is crucial for regulating various cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with the active sites of its target enzymes. This compound binds to the kinase domain, inhibiting its activity by preventing ATP from accessing the active site. This inhibition disrupts the phosphorylation cascade, leading to altered cellular signaling. As a result, this compound can effectively halt the progression of certain diseases by modulating these critical pathways .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in cell growth and survival. By inhibiting key kinases, this compound can downregulate the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation and survival. The disruption of these pathways leads to reduced cell growth and increased apoptosis, making this compound a potential therapeutic agent for cancer and other proliferative disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed widely throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Finally, this compound and its metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects make this compound a promising candidate for the treatment of cancers and other diseases characterized by uncontrolled cell growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or biomolecules can impact its binding affinity and overall effectiveness. Therefore, understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Chloroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a pH probe due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time

Cellular Effects

It has been detected for monitoring pH value changes in yeast, suggesting it may influence cellular processes related to pH regulation

Molecular Mechanism

It’s known that it can be used as a pH probe, indicating it may interact with hydrogen ions in the cell

Propriétés

IUPAC Name |

6-chloroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCGIKVKLWJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602938 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-56-3 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

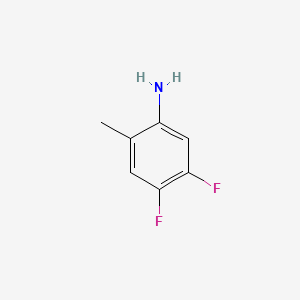

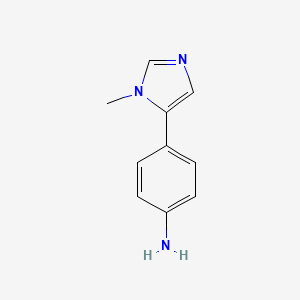

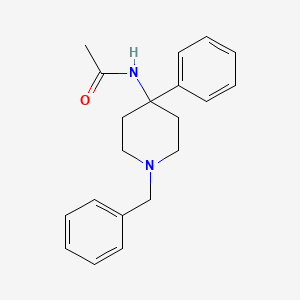

Retrosynthesis Analysis

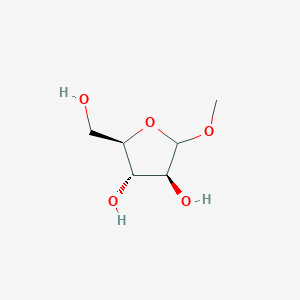

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.